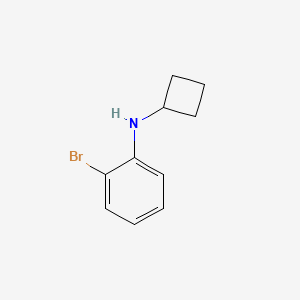

2-bromo-N-cyclobutylaniline

Overview

Description

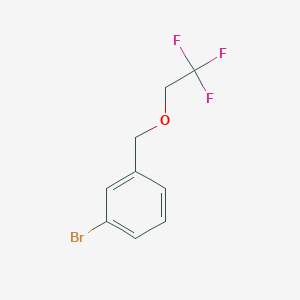

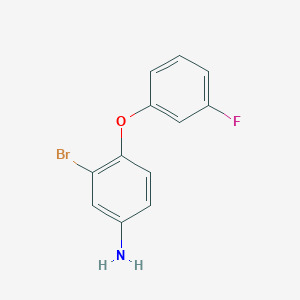

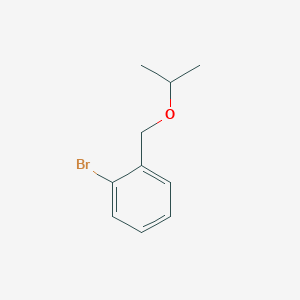

2-bromo-N-cyclobutylaniline is an organic compound . It has a molecular weight of 262.58 and its IUPAC name is 2-bromo-N-cyclobutylaniline hydrochloride . The molecule contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 secondary amine (aromatic) .

Molecular Structure Analysis

The InChI code for 2-bromo-N-cyclobutylaniline is1S/C10H12BrN.ClH/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H . This indicates the presence of a bromine atom attached to a cyclobutyl group and an aniline group . Physical And Chemical Properties Analysis

2-bromo-N-cyclobutylaniline is a powder and it is stored at room temperature .Scientific Research Applications

Ellipticine-Derived Polymer-Conjugated Auger Electron Emitter

- Application : A polymer system for delivering iodine-containing biologically active intercalators, which are potent DNA intercalators and can penetrate cell nuclei, retaining chemotherapeutic antiproliferative properties. This system is designed to minimize radiation burden on healthy tissues (Sedláček et al., 2011).

Herbicide Resistance in Transgenic Plants

- Application : The bxn gene from Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil to its primary metabolite, was used to confer resistance to bromoxynil in transgenic tobacco plants. This gene was placed under control of a light-regulated tissue-specific promoter (Stalker et al., 1988).

Synthesis and Carbonic Anhydrase Inhibitory Effects of Dimethoxybromophenol Derivatives

- Application : Bromophenol derivatives incorporating cyclopropane moieties were synthesized and tested as inhibitors of the carbonic anhydrase enzyme. These derivatives exhibited excellent inhibitory effects, showing potential for therapeutic use (Boztaş et al., 2015).

Synthesis of Novel Heterocyclic Compounds with Expected Antibacterial Activities

- Application : 4-(4-bromophenyl)-4-oxobut-2-enoic acid was utilized as a key material for synthesizing a novel series of heterocyclic compounds with potential antibacterial activities. The compounds were prepared under Aza–Michael addition conditions (El-Hashash et al., 2015).

Synthesis of 3-Substituted Indoles

- Application : A process involving the reaction of 2-bromoanilines with methyl vinyl ketone and ethyl acrylate to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles (Kasahara et al., 1986).

Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization

- Application : A process for the synthesis of various heterocycles like indoles, carbazoles, acridines, and dibenzazepines from a common precursor using palladium-catalyzed condensation and selective intramolecular transformations (Tsvelikhovsky & Buchwald, 2010).

Safety And Hazards

The safety information for 2-bromo-N-cyclobutylaniline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2-bromo-N-cyclobutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFPNYCXEMRSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclobutylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)